![molecular formula C14H18N2O2 B3000830 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-Propen-1-one CAS No. 21057-24-9](/img/structure/B3000830.png)
1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-Propen-1-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Supramolecular Assembly and Crystal Structure
- Research by Chinthal et al. (2021) highlights compounds closely related to 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-Propen-1-one forming one-dimensional, two-dimensional, and three-dimensional hydrogen-bonded assemblies based on their molecular structures.
2. Fluorescent Ligands for Receptor Study
- Lacivita et al. (2009) synthesized a series of long-chain 1-(2-methoxyphenyl)piperazine derivatives with fluorescent properties for studying 5-HT(1A) receptors. One compound in particular showed high 5-HT(1A) receptor affinity and distinct fluorescence emission properties in different solvents, useful for receptor visualization in cells (Lacivita et al., 2009).
3. Crystal Structure and Reactivity Analysis
- Kumara et al. (2017) conducted crystal structure studies and density functional theory (DFT) calculations on 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. These studies provided insights into the electrophilic and nucleophilic reactive sites of these molecules (Kumara et al., 2017).
4. Antiarhythmic and Antihypertensive Effects
- Malawska et al. (2002) synthesized and tested 1-substituted pyrrolidin-2-one and pyrrolidine derivatives for electrocardiographic, antiarrhythmic, and antihypertensive activities. Their studies suggest the significance of the 1-phenylpiperazine moiety in these effects (Malawska et al., 2002).
5. Crystal Structure and Biological Activity
- Huang et al. (2015) investigated the crystal structure and biological activity of a compound closely related to this compound, revealing its potential in adrenoceptor subtype activity (Huang et al., 2015).
6. Serotonin Receptor Ligands
- Sarvà et al. (2002) synthesized a series of 1,2,4 triazole derivatives as ligands for the 5-HT(1A) serotonin receptor. These compounds displayed high affinity and selectivity for this receptor, indicating their potential in neurochemical studies (Sarvà et al., 2002).
7. Dopamine Transporter Ligands
- Hsin et al. (2002) developed long-acting ligands for dopamine transporters, showing significant enantioselectivity and affinity in their interactions, suggesting potential use in cocaine abuse therapy (Hsin et al., 2002).
8. PET Imaging Studies
- Plenevaux et al. (2000) utilized a radiolabeled antagonist, closely related to this compound, for studying serotonin neurotransmission in the brain using PET imaging (Plenevaux et al., 2000).
9. Vibrational and Electronic Properties Analysis
- Prabavathi et al. (2015) investigated the vibrational and electronic properties of phenyl substituted piperazines, providing valuable information on the structural features of these compounds (Prabavathi et al., 2015).
10. Mannich Bases and Bioactivity
- Gul et al. (2019) synthesized new Mannich bases of piperazines and evaluated their bioactivities, including cytotoxic, anticancer, and carbonic anhydrase inhibitory effects (Gul et al., 2019).
Propriétés
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-14(17)16-10-8-15(9-11-16)12-6-4-5-7-13(12)18-2/h3-7H,1,8-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJIJPLKKKHQIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
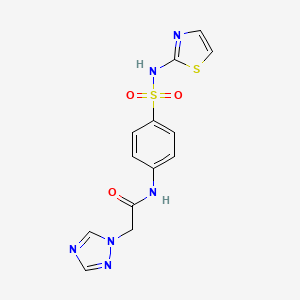
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B3000749.png)
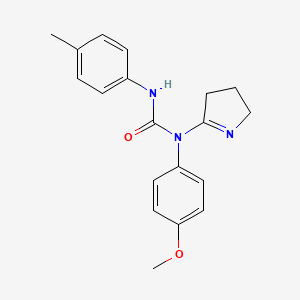
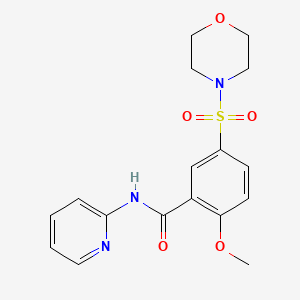

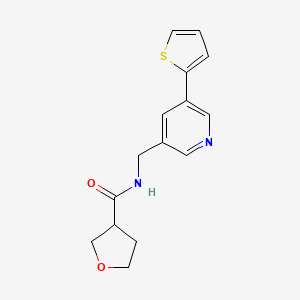

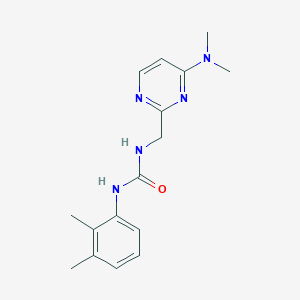


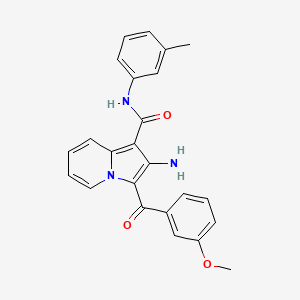
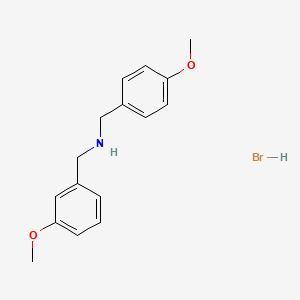
![3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B3000767.png)
![5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3000770.png)
